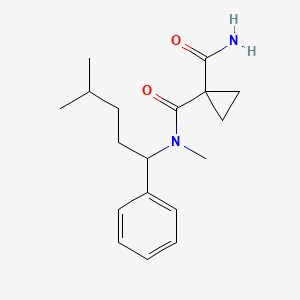![molecular formula C16H23N3O2 B5906821 2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine, also known as EMD-386088, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
作用機序
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine is a selective dopamine D1 receptor agonist. It binds to and activates dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex. Activation of dopamine D1 receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates various intracellular signaling pathways. These signaling pathways are involved in the regulation of motor function, cognition, and emotion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to increase dopamine release in the striatum and prefrontal cortex, which is thought to underlie its therapeutic effects in Parkinson's disease and schizophrenia. It has also been shown to increase cAMP levels and activate various intracellular signaling pathways, which are involved in the regulation of motor function, cognition, and emotion.
実験室実験の利点と制限
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine has several advantages for lab experiments. It is a selective dopamine D1 receptor agonist, which allows for the study of the specific role of dopamine D1 receptors in various neurological disorders. It has also been extensively studied in animal models, which provides a wealth of preclinical data. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which may limit its efficacy in long-term studies. It is also a complex molecule, which may make synthesis and purification difficult.
将来の方向性
There are several future directions for the study of 2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine. One area of research is the evaluation of its safety and efficacy in humans. Clinical trials are currently underway to evaluate its potential use in the treatment of Parkinson's disease and schizophrenia. Another area of research is the exploration of its potential use in other neurological disorders, such as Huntington's disease and attention deficit hyperactivity disorder. Additionally, further studies are needed to elucidate the specific intracellular signaling pathways involved in its therapeutic effects.
合成法
The synthesis of 2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine involves several steps, including the reaction of 2-(2-ethoxyphenoxy)ethylamine with formaldehyde to form 2-(2-ethoxyphenoxy)acetaldehyde, followed by the reaction with N-methyl-1-methylimidazole-2-carbaldehyde to form the final product. The purity and yield of this compound can be improved through various purification methods, such as column chromatography and recrystallization.
科学的研究の応用
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. In preclinical studies, this compound has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models. It has also been shown to have antipsychotic effects in animal models of schizophrenia. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
特性
IUPAC Name |
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-20-14-7-5-6-8-15(14)21-12-11-18(2)13-16-17-9-10-19(16)3/h5-10H,4,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMIQBQHSKEHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN(C)CC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyrrolidin-1-ylsulfonyl)ethanamine](/img/structure/B5906741.png)
![N-methyl-5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]pentanamide](/img/structure/B5906748.png)
![2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride](/img/structure/B5906754.png)

![methyl [4-({[(2-chlorobenzyl)thio]acetyl}amino)piperidin-1-yl]acetate](/img/structure/B5906767.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]butanamide](/img/structure/B5906769.png)
![(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol](/img/structure/B5906779.png)
amino]methyl}-3-methoxyphenol](/img/structure/B5906785.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5906802.png)
![5-acetyl-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5906807.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)


